Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)-

Description

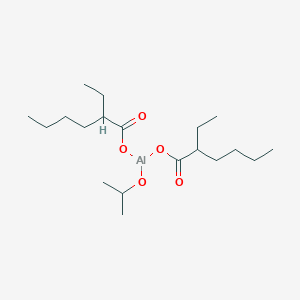

Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- is a mixed-ligand aluminum complex featuring two 2-ethylhexanoate (C₈H₁₅O₂⁻) ligands and one isopropoxide (C₃H₇O⁻) ligand. The substitution of hydroxyl with isopropoxide in this compound likely enhances its solubility in organic solvents and alters its reactivity. Such complexes are typically synthesized via reactions between aluminum precursors (e.g., aluminum isopropoxide) and carboxylic acids. Applications may include coatings, adhesives, and catalytic systems, as suggested by related compounds in regulatory and industrial contexts .

Properties

CAS No. |

56208-99-2 |

|---|---|

Molecular Formula |

C19H37AlO5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[2-ethylhexanoyloxy(propan-2-yloxy)alumanyl] 2-ethylhexanoate |

InChI |

InChI=1S/2C8H16O2.C3H7O.Al/c2*1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h2*7H,3-6H2,1-2H3,(H,9,10);3H,1-2H3;/q;;-1;+3/p-2 |

InChI Key |

GSQFXVZDKYFRCE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C(=O)O[Al](OC(C)C)OC(=O)C(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- typically involves the reaction of 2-ethylhexanoic acid with aluminum isopropoxide. The reaction is carried out under controlled temperature and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 2-ethylhexanoic acid and aluminum isopropoxide are mixed in the presence of a solvent such as toluene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- can undergo oxidation reactions, especially when exposed to strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, although it is less common.

Substitution: It can participate in substitution reactions where the 2-ethylhexanoate or propanolato groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Various organic ligands under anhydrous conditions.

Major Products:

Oxidation: Formation of aluminum oxide and corresponding oxidized organic products.

Reduction: Formation of aluminum hydrides.

Substitution: Formation of new organoaluminum compounds with different ligands.

Scientific Research Applications

Chemistry:

- Used as a catalyst in polymerization reactions, particularly in the production of polyolefins like polypropylene and polyethylene .

- Acts as a reagent in organic synthesis for the formation of complex molecules .

Biology and Medicine:

- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .

Industry:

Mechanism of Action

The mechanism of action of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of coordination bonds with electron-rich species. This property is particularly useful in catalysis, where the compound can activate substrates and lower the activation energy of chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- with analogous aluminum complexes:

Functional and Application Comparisons

- Catalytic Activity : The hydroxyl variant (CAS 30745-55-2) is used as a precursor in catalysis due to its Lewis acidity . The isopropoxide variant may exhibit enhanced reactivity in esterification or polymerization reactions due to the stronger basicity of the alkoxide ligand.

- Material Science: The oleate-containing analog (CAS 127765-30-4) is suited for hydrophobic coatings or lubricants due to its long alkyl chains . In contrast, the 2-ethylhexanoate/isopropoxide combination balances solubility and thermal stability, making it ideal for adhesives in food-contact materials, as seen in FDA-approved analogs .

- Toxicity and Safety: The hydroxyl variant requires precautions against dust inhalation , while the benzoate/isopropoxide analog (bis(benzoate-O)(2-propanolato)aluminum) is deemed safe for indirect food contact, indicating low toxicity .

Research Findings

- Synthesis: Aluminum carboxylate/alkoxide complexes are typically prepared via ligand exchange reactions.

- Thermal Stability : The hydroxyl variant (CAS 30745-55-2) decomposes above 177°C, while the isopropoxide variant likely has higher thermal stability due to reduced hydrogen bonding .

- Solubility: The 2-ethylhexanoate ligands impart solubility in nonpolar solvents, whereas the oleate analog (CAS 127765-30-4) is insoluble in water but miscible with oils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.